molecular formula C19H24FN7 B12246459 6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine

6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine

Cat. No.: B12246459
M. Wt: 369.4 g/mol
InChI Key: ZDGJMFGUDONAOU-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

The synthesis of 6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like acetyl chloride or benzyl chloride . Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in the death of cancer cells .

Comparison with Similar Compounds

6-ethyl-5-fluoro-N-methyl-N-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methyl]pyrimidin-4-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer its distinct photophysical and biological properties.

Properties

Molecular Formula

C19H24FN7

Molecular Weight

369.4 g/mol

IUPAC Name

6-ethyl-5-fluoro-N-methyl-N-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C19H24FN7/c1-3-15-17(20)19(23-13-22-15)25(2)12-14-5-9-26(10-6-14)18-16-4-7-24-27(16)11-8-21-18/h4,7-8,11,13-14H,3,5-6,9-10,12H2,1-2H3

InChI Key

ZDGJMFGUDONAOU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=CN4C3=CC=N4)F

Origin of Product

United States

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